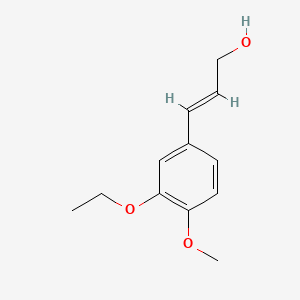
3-(3-Ethoxy-4-methoxyphenyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Ethoxy-4-methoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C12H16O3. It is a derivative of phenylpropanoid, characterized by the presence of an ethoxy and a methoxy group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxy-4-methoxyphenyl)prop-2-en-1-ol typically involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with propen-1-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxy-4-methoxyphenyl)prop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted phenylpropanoids
Scientific Research Applications
3-(3-Ethoxy-4-methoxyphenyl)prop-2-en-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-(3-Ethoxy-4-methoxyphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes, receptors, or signaling pathways involved in inflammation, oxidative stress, and other biological processes .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-2-propen-1-ol: Similar structure but lacks the ethoxy group.
3-(3-Methoxyphenyl)-2-propyn-1-ol: Contains a propynyl group instead of a propenyl group.
1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol: Contains two methoxyphenyl groups and a propynyl group .
Uniqueness
The presence of both ethoxy and methoxy groups in 3-(3-Ethoxy-4-methoxyphenyl)prop-2-en-1-ol makes it unique compared to other similar compounds.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
(E)-3-(3-ethoxy-4-methoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C12H16O3/c1-3-15-12-9-10(5-4-8-13)6-7-11(12)14-2/h4-7,9,13H,3,8H2,1-2H3/b5-4+ |
InChI Key |
UHQYTQBQTVTIGS-SNAWJCMRSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/CO)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CCO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















